molecular formula C9H12BrN B13479715 4-bromo-N,3,5-trimethylaniline CAS No. 1253927-28-4

4-bromo-N,3,5-trimethylaniline

Cat. No.: B13479715
CAS No.: 1253927-28-4
M. Wt: 214.10 g/mol
InChI Key: JVRPQJRDBRZUPS-UHFFFAOYSA-N
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Description

4-Bromo-N,3,5-trimethylaniline is an organic compound with the molecular formula C9H12BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,3,5-trimethylaniline typically involves the bromination of N,3,5-trimethylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,3,5-trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with an amino group can produce N,3,5-trimethyl-4-aminobenzene.

Scientific Research Applications

4-Bromo-N,3,5-trimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-N,3,5-trimethylaniline involves its interaction with specific molecular targets. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, affecting their function and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N,3,5-trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

1253927-28-4

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

4-bromo-N,3,5-trimethylaniline

InChI

InChI=1S/C9H12BrN/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,11H,1-3H3

InChI Key

JVRPQJRDBRZUPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC

Origin of Product

United States

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